Pericine

Opioid receptor pharmacology Analgesic discovery CNS-active alkaloids

Pericine (Subincanadine E) is a monoterpenoid indole alkaloid with a unique 1-azabicyclo[5.2.2]undecane scaffold, sourced from Picralima nitida. It exhibits 6-fold greater mu opioid receptor affinity than codeine (IC50 0.6 µM vs 3.6 µM) and potent L1210 cytotoxicity (LD50 0.3 µg/mL). As a validated biogenetic precursor to five structurally diverse bioactive alkaloids, it offers superior chemical-space exploration for medicinal chemistry and natural-product libraries. Select this compound for opioid SAR screening, CNS excitatory mechanism studies, or anticancer alkaloid discovery workflows.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 84638-28-8
Cat. No. B1237748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericine
CAS84638-28-8
Synonymspericine
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3
InChIInChI=1S/C19H22N2/c1-3-14-12-21-10-8-15(14)13(2)19-17(9-11-21)16-6-4-5-7-18(16)20-19/h3-7,15,20H,2,8-12H2,1H3/b14-3-/t15-/m0/s1
InChIKeyVAUGOKMDSLQYNG-WNDJQJCJSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pericine (CAS 84638-28-8): CNS-Active Akuammiline-Type Indole Alkaloid for Opioid Receptor Research


Pericine (subincanadine E) is a monoterpenoid indole alkaloid first isolated in 1982 from Picralima nitida (akuamma) cell suspension cultures [1]. It belongs to the akuammiline/akuammicine structural class, characterized by a 1-azabicyclo[5.2.2]undecane framework fused to an indole ring with distinctive 20E-ethylidene and 16-methylene exocyclic substituents [2]. The compound exhibits central nervous system (CNS) activity mediated through mu opioid receptor binding and has been the subject of multiple synthetic investigations due to its bridged tetracyclic architecture and utility as a biogenetic precursor to structurally diverse alkaloids [3].

Why Pericine Cannot Be Substituted with Generic Akuamma Alkaloids or Standard Opioid Reference Compounds


Substitution of pericine with other akuamma-derived alkaloids (e.g., akuammine, akuammidine, akuammicine) or common opioid reference compounds (e.g., codeine) is not scientifically valid due to fundamental differences in receptor pharmacology, functional activity, and structural utility. While multiple Picralima nitida alkaloids bind to opioid receptors, they exhibit distinct functional profiles: akuammine acts as a mu opioid receptor antagonist, akuammicine is a selective kappa opioid receptor agonist (Ki = 0.2 µM), and akuammidine shows mixed mu/delta/kappa binding with Ki values of 0.6, 2.4, and 8.6 µM, respectively [1]. Pericine, in contrast, was characterized as a mu opioid receptor agonist with approximately 6-fold greater potency than codeine (IC50: 0.6 µM vs 3.6 µM) in the same 3H-naloxone binding assay [2]. Furthermore, pericine's unique 1-azabicyclo[5.2.2]undecane framework and exocyclic methylene substituents confer distinct synthetic utility as a validated biogenetic precursor to five structurally complex, bioactive alkaloids (valparicine, apparicine, arboridinine, arborisidine, and arbornamine), a feature absent in simpler congeners such as stemmadenine or akuammicine [3].

Quantitative Differentiation Evidence: Pericine Versus Structural and Pharmacological Comparators


Mu Opioid Receptor Binding Affinity: Pericine Demonstrates 6-Fold Higher Potency than Codeine and 3.8-Fold Higher than Pericalline

Pericine exhibits mu opioid receptor binding affinity superior to both the clinical reference compound codeine and the structurally related co-isolated alkaloid pericalline. In direct head-to-head comparison within the same opiate receptor binding study using 3H-naloxone as the radioligand, pericine achieved half-maximal inhibition at 0.6 µM, whereas codeine required 3.6 µM for equivalent receptor displacement, representing a 6-fold potency advantage for pericine [1]. Against the structurally related comparator pericalline (also isolated from the same Picralima nitida culture), pericine demonstrated a 3.8-fold higher potency (IC50: 0.6 µM vs 2.3 µM) [2].

Opioid receptor pharmacology Analgesic discovery CNS-active alkaloids

In Vitro Cytotoxicity: Pericine Demonstrates Sub-Microgram Potency Against Murine Lymphoma L1210 Cells

Pericine exhibits potent in vitro cytotoxicity that distinguishes it from other alkaloids within the subincanadine class. The compound has been characterized as the most potent member of its structural class against murine lymphoma L1210 cells, with an LD50 value of 0.3 µg/mL [1]. This activity profile provides a secondary bioactivity dimension beyond its opioid receptor pharmacology, expanding its potential utility in anticancer lead identification programs.

Cytotoxicity Anticancer natural products L1210 leukemia model

Validated Biogenetic Precursor Role: Pericine Enables Access to Five Structurally Novel Bioactive Alkaloid Scaffolds

Pericine serves as a validated and experimentally demonstrated biogenetic precursor to five structurally complex, bioactive indole alkaloids: valparicine, apparicine, arboridinine, arborisidine, and arbornamine. This precursor role has been proposed based on structural analysis and proven through biomimetic transformations [1] [2]. In contrast, simpler akuamma alkaloids such as stemmadenine, akuammine, or akuammicine do not provide this validated entry point to multiple structurally diverse, high-complexity scaffolds with demonstrated biological activity [3].

Alkaloid biogenesis Diversity-oriented synthesis Natural product derivatization

Distinct Convulsant Activity Profile: Pericine Exhibits CNS Excitatory Effects Not Observed in All Akuamma Alkaloids

Pericine has been reported to exhibit convulsant effects, a property that distinguishes it pharmacologically from certain other akuamma alkaloids that do not share this CNS excitatory liability [1]. While quantitative comparative convulsant data across the akuamma alkaloid class are not available in the primary literature, the documented presence of this effect in pericine constitutes a safety-relevant differentiation factor for researchers selecting compounds for in vivo CNS studies or for investigators specifically seeking convulsant tool compounds for mechanistic seizure research.

CNS pharmacology Convulsant screening Safety pharmacology

Market Availability Profile: Pericine Exhibits Limited Commercial Sourcing Relative to Ubiquitous Opioid Reference Standards

Pericine demonstrates a distinct commercial sourcing profile characterized by limited vendor availability, with only a small number of specialized chemical suppliers offering the compound for research purposes . This contrasts sharply with widely available reference standards such as codeine (available from numerous commercial sources) and even with more common akuamma alkaloids like akuammine or akuammicine, which have broader commercial distribution channels. The restricted availability profile necessitates proactive sourcing strategies and longer procurement lead times.

Chemical procurement Natural product sourcing Research tool availability

Evidence-Backed Application Scenarios for Pericine in Research and Industrial Settings


Mu Opioid Receptor Screening and SAR Campaigns Requiring Higher-Potency Natural Product Scaffolds

Researchers conducting opioid receptor structure-activity relationship (SAR) studies or high-throughput screening campaigns can deploy pericine as a higher-potency alternative to codeine. With an IC50 of 0.6 µM at mu opioid receptors compared to codeine's 3.6 µM in the same assay, pericine provides a 6-fold sensitivity advantage, enabling detection of weaker interactions and finer discrimination of affinity gradients across analog series [1]. This application is supported by direct head-to-head binding data establishing pericine's superior receptor affinity relative to both the clinical reference codeine and the structurally related co-isolated alkaloid pericalline (IC50 2.3 µM) [2].

Diversity-Oriented Synthesis and Alkaloid Analog Generation Using a Validated Biogenetic Precursor

Medicinal chemistry and natural product synthesis laboratories can utilize pericine as a strategic starting material for generating structurally diverse alkaloid libraries. The compound's validated role as a biogenetic precursor to five bioactive alkaloids (valparicine, apparicine, arboridinine, arborisidine, and arbornamine) provides a proven synthetic entry point to multiple high-complexity chemotypes with demonstrated biological activities [1] [2]. This precursor strategy offers superior chemical space exploration efficiency compared to simpler akuamma alkaloids such as stemmadenine or akuammicine, which lack this validated connectivity to structurally novel downstream products [3].

CNS Excitotoxicity and Seizure Mechanism Studies Requiring Natural Product-Derived Convulsant Tool Compounds

Neuroscience laboratories investigating seizure mechanisms, excitatory neurotransmission, or convulsant pharmacology can employ pericine as a natural product-derived tool compound with documented CNS excitatory activity. The compound's reported convulsant effects distinguish it from other akuamma alkaloids such as akuammine or akuammidine, which lack documented convulsant activity [1]. This unique profile enables researchers to study convulsant mechanisms using a structurally defined indole alkaloid scaffold rather than synthetic agents, facilitating investigation of structure-convulsant relationships within the monoterpenoid indole alkaloid class.

Anticancer Lead Identification Leveraging Dual Opioid/Cytotoxic Activity Profile

Oncology-focused natural product screening programs can prioritize pericine based on its dual pharmacological profile encompassing both mu opioid receptor activity (IC50 = 0.6 µM) and potent cytotoxicity against murine lymphoma L1210 cells (LD50 = 0.3 µg/mL) [1]. This combined activity distinguishes pericine from structurally simpler congeners lacking either the opioid or cytotoxic component, making it a strategic selection for multi-target screening cascades. The compound's characterization as the most potent member of the subincanadine class against L1210 cells further supports its prioritization in anticancer alkaloid discovery workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pericine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.